molecular formula C5H10N4 B2610718 (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine CAS No. 1267694-26-7

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine

Cat. No.: B2610718
CAS No.: 1267694-26-7
M. Wt: 126.163
InChI Key: ORYGVNUSJFMQIV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is a chemical compound with the molecular formula C5H10N4. It belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this process, an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents such as water or ethanol and may require purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The triazole ring is known to form strong interactions with metal ions, which can enhance its binding affinity to certain proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is unique due to the presence of the ethyl group and the methanamine moiety, which can influence its chemical reactivity and biological activity. These structural features can enhance its solubility, stability, and ability to interact with specific molecular targets .

Properties

IUPAC Name

(3-ethyltriazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYGVNUSJFMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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